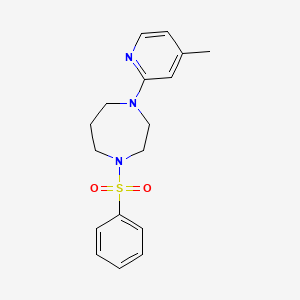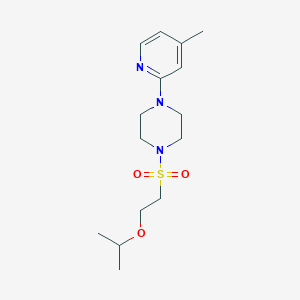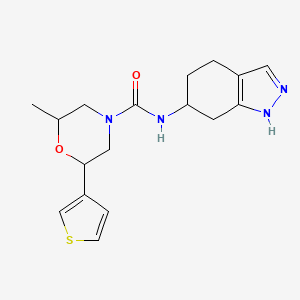![molecular formula C12H13Cl2N5O B7143017 5-[3-(3,4-Dichlorophenoxy)pyrrolidin-1-yl]-1-methyltetrazole](/img/structure/B7143017.png)
5-[3-(3,4-Dichlorophenoxy)pyrrolidin-1-yl]-1-methyltetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-(3,4-Dichlorophenoxy)pyrrolidin-1-yl]-1-methyltetrazole is a complex organic compound that features a pyrrolidine ring, a dichlorophenoxy group, and a methyltetrazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(3,4-Dichlorophenoxy)pyrrolidin-1-yl]-1-methyltetrazole typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of 3,4-dichlorophenol with a suitable pyrrolidine precursor under specific conditions to form the 3-(3,4-dichlorophenoxy)pyrrolidine intermediate. This intermediate is then reacted with a methyltetrazole derivative to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
5-[3-(3,4-Dichlorophenoxy)pyrrolidin-1-yl]-1-methyltetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
5-[3-(3,4-Dichlorophenoxy)pyrrolidin-1-yl]-1-methyltetrazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[3-(3,4-Dichlorophenoxy)pyrrolidin-1-yl]-1-methyltetrazole involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and dichlorophenoxy group are believed to play crucial roles in binding to target proteins, thereby modulating their activity. The methyltetrazole moiety may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidine-2-one and pyrrolidine-2,5-diones, exhibit comparable biological activities.
Tetrazole derivatives: Compounds like 1-methyltetrazole and its analogs share structural similarities and may have overlapping applications.
Uniqueness
5-[3-(3,4-Dichlorophenoxy)pyrrolidin-1-yl]-1-methyltetrazole is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the dichlorophenoxy and methyltetrazole moieties sets it apart from other pyrrolidine and tetrazole derivatives, potentially leading to unique interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-[3-(3,4-dichlorophenoxy)pyrrolidin-1-yl]-1-methyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N5O/c1-18-12(15-16-17-18)19-5-4-9(7-19)20-8-2-3-10(13)11(14)6-8/h2-3,6,9H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMSEAVNYQCDOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)N2CCC(C2)OC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-[(5-methyl-1H-pyrazol-3-yl)oxy]phenyl]-3-(4-oxo-3H-quinazolin-2-yl)propanamide](/img/structure/B7142934.png)
![4-methyl-N-[[6-(2-methylmorpholin-4-yl)pyridin-3-yl]methyl]pyridin-2-amine](/img/structure/B7142944.png)
![Imidazo[1,2-a]pyridin-6-yl-[4-(oxolan-3-yl)piperazin-1-yl]methanone](/img/structure/B7142949.png)

![3,5-dimethyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-1-propylpyrazole-4-carboxamide](/img/structure/B7142962.png)

![4-Hydroxy-6-methyl-1-[2-[2-(1-methylpyrrol-2-yl)azepan-1-yl]-2-oxoethyl]pyridin-2-one](/img/structure/B7142971.png)
![2-[5-(1-benzylpiperidin-3-yl)-1,2,4-oxadiazol-3-yl]-N-methylacetamide](/img/structure/B7142995.png)
![2-[5-[1-[2-(4-fluorophenyl)acetyl]piperidin-3-yl]-1,2,4-oxadiazol-3-yl]-N-methylacetamide](/img/structure/B7143002.png)
![N-[2-[5-(2-chloro-4-fluoro-5-methylphenyl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide](/img/structure/B7143006.png)
![2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide](/img/structure/B7143011.png)
![5-[[[1-(2-Methoxyphenyl)pyrrolidin-3-yl]carbamoylamino]methyl]oxolane-2-carboxamide](/img/structure/B7143033.png)

![N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-3,5-dimethyl-1-propylpyrazole-4-carboxamide](/img/structure/B7143049.png)
